A Senior Application Scientist's Technical Guide to 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
A Senior Application Scientist's Technical Guide to 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Introduction: Unveiling a Strategic Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Among these, the oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidin-2-one ring system, has emerged as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This guide focuses on a key derivative, 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS Number: 1049677-44-2 ), a compound engineered for versatility and strategic utility in synthetic and medicinal chemistry.[1][2]
The molecule's architecture is noteworthy for three core features:
-
The 3,3-Dimethyloxindole Core: The gem-dimethyl substitution at the C3 position provides steric bulk, which can enhance metabolic stability and lock in specific conformations, a crucial aspect for optimizing ligand-receptor interactions.
-
The 6-Amino Functional Handle: The amine group at the C6 position serves as a versatile point for diversification. It is a nucleophilic site ripe for elaboration into amides, sulfonamides, ureas, and other functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H group, preventing unwanted side reactions during the functionalization of the 6-amino position.[3] Crucially, it is a labile protecting group that can be removed under mild acidic conditions, allowing for subsequent modification at the N1 position if desired.[4][5]
This guide provides an in-depth examination of this compound's properties, a logical synthesis pathway, its applications as a strategic intermediate, and detailed protocols for its use, tailored for researchers and scientists in drug development.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key characteristics of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole are summarized below.
| Property | Value | Source |
| CAS Number | 1049677-44-2 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [2] |
| Molecular Weight | 276.33 g/mol | [2] |
| IUPAC Name | tert-Butyl 6-amino-3,3-dimethyl-2-oxoindoline-1-carboxylate | [2] |
| Appearance | Typically a solid (e.g., white to off-white powder) | General chemical knowledge |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Limited solubility in water. | General chemical knowledge |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Strategic Synthesis Pathway
While a direct, single-step synthesis from simple precursors is not commonly reported, a robust and logical multi-step pathway can be constructed based on established organic chemistry principles. This pathway ensures high purity and yield by systematically building the molecule. The core logic is to first establish the 3,3-dimethyl-6-nitrooxindole core, followed by reduction of the nitro group and subsequent protection of the resulting amine.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices
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Step 1: Formation of the 6-Nitrooxindole Core. Starting with a nitro-substituted precursor (like one derived from p-nitrotoluene) is a strategic choice. The nitro group is a strong electron-withdrawing group that directs electrophilic substitution and can be readily converted into the required amino group in a later step. A related synthesis of 3,3-dimethyl-6-nitroindoline is documented, providing a basis for this approach.[6]
-
Step 2: Reduction of the Nitro Group. The conversion of the aromatic nitro group to an amine is a fundamental and high-yielding transformation. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean method, but chemoselective reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid is also highly effective and avoids reduction of the oxindole carbonyl group.
-
Step 3: N-Boc Protection. The introduction of the Boc group is the final key step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[4] A base, such as triethylamine (TEA) or the more potent catalyst 4-dimethylaminopyridine (DMAP), is used to deprotonate the amine, increasing its nucleophilicity to attack the Boc anhydride.[5][7] Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solubilizes both the starting material and the reagents.[8]
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its structure is designed for efficient use in creating libraries of diverse molecules for screening and lead optimization.
The indole scaffold is a cornerstone of medicinal chemistry, found in drugs targeting a wide array of conditions including cancer, inflammation, and microbial infections.[9][10][11] Derivatives of indole have shown potent antioxidant and anti-inflammatory properties.[12][13][14]
Role as a Versatile Scaffold
The primary utility of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole lies in the strategic placement of its functional groups, which allows for systematic chemical modifications.
Caption: Diversification pathways from the core scaffold.
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Library Synthesis via C6-Amine Functionalization: The most immediate application is the reaction of the 6-amino group. By performing reactions like amide bond formation, sulfonylation, or urea formation, researchers can introduce a wide variety of substituents. This allows for the exploration of the chemical space around the core scaffold to identify groups that enhance binding affinity and selectivity for a specific biological target.
-
Sequential or Orthogonal Chemistry: The Boc group on the indole nitrogen allows for a two-stage diversification strategy.[15] First, the 6-amino group can be modified. Then, the Boc group can be removed to reveal the N-H group, which can be subsequently alkylated or arylated. This orthogonal approach provides access to a much broader range of chemical structures than a non-protected scaffold would allow.
Experimental Protocols
The following protocols are provided as self-validating systems. They represent common, high-yielding transformations that a researcher would perform using this compound.
Protocol 1: Boc Deprotection to Yield 6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
This protocol describes the removal of the N1-Boc protecting group, a critical step for researchers wishing to perform further chemistry at the indole nitrogen. The causality for this choice rests on the acid-lability of the tert-butyl carbamate, which cleaves cleanly to release the free amine, carbon dioxide, and isobutylene.[3][5]
Materials:
-
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole in DCM (approx. 0.1 M concentration) in a round-bottom flask at room temperature.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a chilled, saturated solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling at the C6-Amine Position (Example: Acetylation)
This protocol details the functionalization of the 6-amino group, demonstrating the compound's utility as a scaffold. Acetyl chloride is used as a simple acylating agent. The reaction's success relies on a non-nucleophilic base (like pyridine or TEA) to scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA, 1.2 eq)
-
Acetyl chloride (1.1 eq)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a solution of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole in anhydrous DCM in a flame-dried, N₂-purged flask, add the base (pyridine or TEA). Cool the mixture to 0 °C.
-
Acylation: Add acetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Workup - Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product, tert-Butyl 6-acetamido-3,3-dimethyl-2-oxoindoline-1-carboxylate, by flash chromatography or recrystallization to yield the final product.
Conclusion
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its rationally designed structure, featuring a stable core, a versatile functional handle, and an orthogonal protecting group, provides an efficient and logical entry point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. The robust synthetic pathways and reliable functionalization protocols associated with this molecule underscore its value and solidify its place as a key building block in the ongoing quest for novel drugs.
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Pharmacological activity of 6-gingerol in dextran sulphate sodium-induced ulcerative colitis in BALB/c mice. (2015). PubMed.[Link]
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